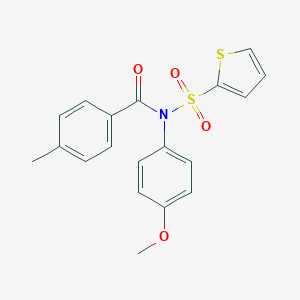
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide, also known as MMTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes and modulate various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been shown to interact with the zinc ion in the active site of carbonic anhydrase and metalloproteinases, thereby inhibiting their activity. The inhibition of these enzymes leads to the modulation of various biological processes, including cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor cell growth and invasion, reduce inflammation, and protect neuronal cells from oxidative stress. This compound has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit enzyme activity, which allows for the study of specific biological processes. This compound also has low toxicity and is stable under physiological conditions. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide. One potential application is in the development of novel anti-cancer drugs that target carbonic anhydrase and metalloproteinases. This compound may also have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to explore the full potential of this compound and its mechanism of action in various pathological conditions.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to selectively inhibit enzyme activity and modulate various biological processes makes it a valuable tool for the study of specific pathological conditions. Further studies are needed to fully explore the potential of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the reaction between 4-methylbenzoyl chloride and 4-methoxyaniline, followed by the reaction with thionyl chloride and sodium sulfite. The final product is obtained through purification and recrystallization processes.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various pathological conditions, including cancer, arthritis, and glaucoma. This compound has also been studied for its anti-inflammatory and neuroprotective effects.
Propriétés
Formule moléculaire |
C19H17NO4S2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-methyl-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17NO4S2/c1-14-5-7-15(8-6-14)19(21)20(16-9-11-17(24-2)12-10-16)26(22,23)18-4-3-13-25-18/h3-13H,1-2H3 |
Clé InChI |
JQKXSLGNDSOVTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

